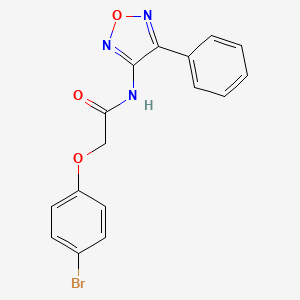![molecular formula C20H19N3O3S3 B3004464 N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide CAS No. 922984-33-6](/img/structure/B3004464.png)
N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as thiadiazole and benzothiadiazole scaffolds, which are known for their biological properties. The first paper describes the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are synthesized for their potential anticancer activity . The second paper discusses a benzothiadiazole derivative with chromic behavior . These studies provide insights into the chemical behavior and potential applications of compounds related to the one .
Synthesis Analysis
The synthesis of related compounds involves microwave-assisted, solvent-free methods, which are considered to be efficient and environmentally friendly . The Schiff's bases containing thiadiazole and benzamide groups were synthesized under microwave irradiation, which typically results in shorter reaction times and higher yields. The structures of these compounds were confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry . Although the exact synthesis of N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-tosylbutanamide is not detailed, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds was confirmed through spectroscopic methods and, in some cases, single-crystal XRD analysis . Theoretical calculations were also performed to understand the electronic structure, which is crucial for predicting the behavior of the compounds under different conditions . The presence of thiadiazole and benzothiadiazole rings in these compounds suggests that they may have interesting electronic and photophysical properties.
Chemical Reactions Analysis
The compounds studied exhibit responsiveness to external stimuli, such as solvent, temperature, and mechanical forces . This is particularly true for the benzothiadiazole derivative, which shows solvato-, thermo-, and mechanochromism based on the reversible formation of an intramolecular B-N bond . Such behavior indicates that the compound may also exhibit similar responsive characteristics, which could be useful in various applications, including sensors and switches.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were evaluated, with a focus on their anticancer activity . The compounds showed promising results against several human cancer cell lines, with GI50 values comparable to the standard drug Adriamycin . Additionally, a molecular docking study was performed to predict the probable mechanism of action, and ADMET properties were predicted to assess the drug-like behavior of the compounds . The chromic behavior of the benzothiadiazole derivative was also studied, revealing its potential for applications that require materials sensitive to environmental changes .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to demonstrate inhibitory activity onglutamate-gated chloride channels (GluCl) .
Mode of Action
The compound’s interaction with its targets leads to the inhibition of pharyngeal pumping, motility, and egg or microfilaria release, and a loss of host immunosuppression . This suggests that the compound may act as an antagonist at the GluCl, preventing the normal function of these channels and thereby disrupting the physiological processes they regulate .
Biochemical Pathways
Given its proposed mode of action, it is likely that it impacts pathways involving glutamate signaling and chloride ion transport .
Result of Action
The molecular and cellular effects of the compound’s action are likely to include disrupted glutamate signaling and chloride ion transport, leading to inhibited pharyngeal pumping, motility, and egg or microfilaria release, and a loss of host immunosuppression .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-12-5-7-14(8-6-12)29(25,26)11-3-4-17(24)23-20-22-15-9-10-16-18(19(15)28-20)21-13(2)27-16/h5-10H,3-4,11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHJTKZQLNRZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(Dimethylamino)piperidin-1-yl]propanoic acid;dihydrochloride](/img/structure/B3004382.png)
![4-chloro-3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B3004383.png)



![3-chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B3004390.png)

![N-(3-(furan-2-yl)-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3004395.png)


![4-([4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazol-1-yl]methyl)-1-thiane-1,1-dione](/img/structure/B3004401.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)

